(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate typically involves the phosphorylation of sphingosine. One common method includes the reaction of sphingosine with phosphoric acid under controlled conditions to yield the desired phosphate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced to alter its functional groups, such as converting the phosphate ester to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Scientific Research Applications
(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid signaling pathways and membrane dynamics.
Biology: The compound is crucial in understanding cell signaling mechanisms, particularly in immune cells.
Medicine: It has therapeutic potential in treating diseases such as multiple sclerosis, cancer, and cardiovascular disorders.
Industry: The compound is used in the development of pharmaceuticals and as a biochemical reagent in various assays
Mechanism of Action
The mechanism of action of (2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate involves its interaction with specific receptors known as sphingosine-1-phosphate receptors (S1PRs). These receptors are involved in various signaling pathways that regulate cell proliferation, migration, and survival. The binding of the compound to S1PRs activates downstream signaling cascades, influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Sphinganine 1-phosphate: Similar in structure but lacks the double bond present in sphingosine 1-phosphate.
Dihydrosphingosine 1-phosphate: Another related compound with a saturated carbon chain.
Uniqueness
(2-Amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate is unique due to its specific interaction with S1PRs and its role in diverse biological processes. Its structural features, such as the presence of a double bond and specific stereochemistry, contribute to its distinct biological activity .
Properties
Molecular Formula |
C18H38NO5P |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2-amino-3-hydroxyoctadec-14-enyl) dihydrogen phosphate |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,17-18,20H,2-3,6-16,19H2,1H3,(H2,21,22,23) |
InChI Key |
ZCDSBTUVYZHMTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCCCCCC(C(COP(=O)(O)O)N)O |
Origin of Product |
United States |
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